![molecular formula C13H19ClN2O B1488653 2-{[4-(氨甲基)哌啶-1-基]甲基}-4-氯苯酚 CAS No. 1284458-66-7](/img/structure/B1488653.png)
2-{[4-(氨甲基)哌啶-1-基]甲基}-4-氯苯酚
描述
This compound, commonly referred to as AMPCP, is an organic compound that has generated interest in scientific research. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C13H19ClN2O, and it has a molecular weight of 254.75 g/mol. The SMILES string representation is NCC1CCN (CCO)CC1 .Chemical Reactions Analysis
Piperidines undergo a series of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用
合成和抗肿瘤活性
已经探索了用多聚甲醛和取代哌嗪对特定的乙酮进行氨甲基化,包括与 2-{[4-(氨甲基)哌啶-1-基]甲基}-4-氯苯酚相关的结构,以合成叔氨基醇。这些化合物已显示出影响肿瘤 DNA 甲基化过程的潜力,表明具有抗肿瘤活性 (Hakobyan 等人,2020).
分子结构和化学分析
已经合成了新型化合物,包括 3-((2-氯苯基)(哌啶-1-基)甲基)-4-羟基-1-苯基喹啉-2(1H)-酮,其与 2-{[4-(氨甲基)哌啶-1-基]甲基}-4-氯苯酚具有结构相似性。已通过 X 射线晶体学和密度泛函理论分析了它们的晶体结构、分子几何形状和各种化学性质,为它们在各个化学领域的潜在应用提供了见解 (Fatma 等人,2017).
化学合成和表征
已经合成和表征了一系列含有哌啶-4-基的 α-氨基膦酸酯。这些化合物,包括与 2-{[4-(氨甲基)哌啶-1-基]甲基}-4-氯苯酚在结构上相关的化合物,对某些害虫表现出杀虫活性,突出了它们在农业化学中的潜在应用 (Jiang 等人,2013).
作用机制
- However, we can explore related compounds to gain insights. For instance, the piperidine nucleus often plays a significant role in drug discovery . In this case, the compound’s structure suggests that it may interact with receptors or enzymes involved in cellular processes.
Target of Action
Mode of Action
生化分析
Biochemical Properties
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 2, which is crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, its interaction with cyclin-dependent kinase 2 results in the inhibition of this enzyme, which in turn affects cell cycle progression . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol vary with different dosages. Low doses of the compound have been found to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, high doses of the compound can cause adverse effects such as organ toxicity and metabolic disturbances.
Metabolic Pathways
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of many compounds . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into certain cell types or tissues, leading to higher local concentrations and enhanced biological effects.
Subcellular Localization
The subcellular localization of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression.
属性
IUPAC Name |
2-[[4-(aminomethyl)piperidin-1-yl]methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-1-2-13(17)11(7-12)9-16-5-3-10(8-15)4-6-16/h1-2,7,10,17H,3-6,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVMLEDSTVTOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


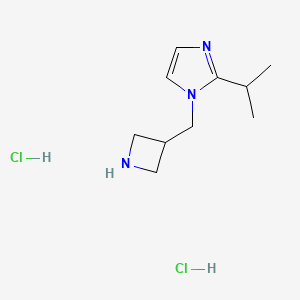

![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)
![Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1488575.png)
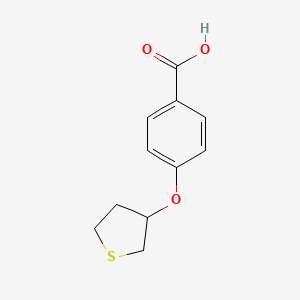
![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)
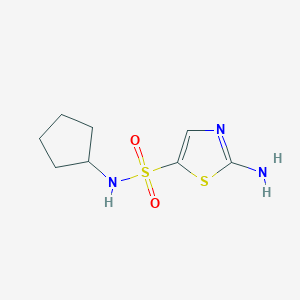
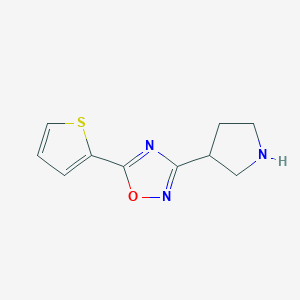


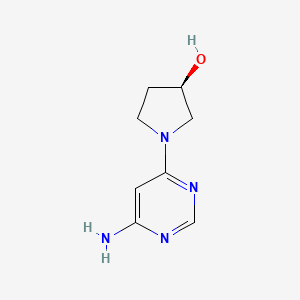
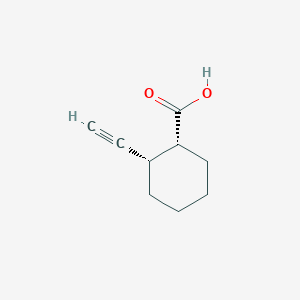
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)

